REACTION_CXSMILES
|
C([Si](CC)(CC)[C:4]1[NH:12][C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[C:5]=1[CH2:13][CH2:14][OH:15])C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>>[NH:12]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[C:5]([CH2:13][CH2:14][OH:15])=[CH:4]1 |f:1.2|
|
Name
|
2-(2-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)[Si](C1=C(C=2C(=NC=CC2)N1)CCO)(CC)CC
|
Name
|
|
Quantity
|
10.86 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (DCM/MeOH=9:1
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C=2C1=NC=CC2)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |